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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell

growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of

numerous cancers, making it a compelling target for therapeutic intervention. GSK1838705A is

a potent small molecule inhibitor of IGF-1R, demonstrating significant anti-tumor activity in

preclinical models. This guide provides an objective comparison of GSK1838705A with other

notable IGF-1R inhibitors, supported by experimental data to aid researchers in their drug

discovery and development efforts.

Quantitative Comparison of Kinase Inhibitory
Activity
The in vitro potency of GSK1838705A against IGF-1R and the closely related insulin receptor

(IR) has been evaluated and compared with other well-characterized IGF-1R inhibitors. The

half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
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Inhibitor Target(s)
IGF-1R IC50
(nM)

IR IC50 (nM)
Other Notable
Targets (IC50)

GSK1838705A IGF-1R, IR, ALK 2.0[1][2][3][4][5] 1.6[1][2][3][4][5]
ALK (0.5 nM)[1]

[2][3][4][5]

Linsitinib (OSI-

906)
IGF-1R, IR 35 75 -

BMS-754807 IGF-1R, IR 1.8 1.7
Met, Aurora A/B,

TrkA/B, Ron

BMS-536924 IGF-1R, IR 100 73 Mek, Fak, Lck

NVP-ADW742 IGF-1R 170
>2720 (>16-fold

selective)
-

Picropodophyllin

(PPP)
IGF-1R 1

Not active

against IR
-

Cellular Activity: Inhibition of Proliferation
The anti-proliferative effects of GSK1838705A have been demonstrated across a panel of

cancer cell lines. The effective concentration required to inhibit cell growth by 50% (EC50)

provides a measure of cellular potency.

Cell Line Cancer Type GSK1838705A EC50 (nM)

L-82 Hematologic 24[4][6]

SUP-M2 Hematologic 28[4][6]

SK-ES Ewing's Sarcoma 141[4][6]

MCF-7 Breast Cancer 203[4][6]

NCI-H929 Multiple Myeloma <1000

U87MG Glioma Dose-dependent inhibition

In Vivo Anti-Tumor Efficacy
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GSK1838705A has demonstrated significant anti-tumor activity in various human tumor

xenograft models in mice.

Xenograft Model Cancer Type Dosing
Tumor Growth
Inhibition

NIH-3T3/LISN Fibrosarcoma 60 mg/kg, p.o., daily 77%[6]

COLO 205 Colorectal 30 mg/kg, p.o., daily 80%[4][6]

Karpas-299
Anaplastic Large-Cell

Lymphoma
60 mg/kg, p.o., daily 93%[6]

PC-3R (docetaxel-

resistant)
Prostate Cancer Not specified

Significant

suppression

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the

following diagrams illustrate the IGF-1R signaling pathway and a general workflow for

comparing kinase inhibitors.
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Caption: IGF-1R Signaling Pathway and Point of Inhibition by GSK1838705A.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Comparing Kinase Inhibitors
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Caption: Experimental Workflow for Comparing Kinase Inhibitors.

Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic

activity of the target kinase by 50%.

Materials:

Recombinant human IGF-1R kinase domain

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATP, [γ-33P]ATP

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

GSK1838705A and other test inhibitors

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of the test inhibitors in DMSO.

In a microplate, combine the recombinant IGF-1R kinase, the substrate peptide, and the

diluted inhibitor in the kinase reaction buffer.

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation

counter.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-

inhibitor control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the effect of an inhibitor on the metabolic activity of a cell line, as an

indicator of cell viability and proliferation.

Materials:

Cancer cell line of interest (e.g., MCF-7)

Complete cell culture medium

GSK1838705A and other test inhibitors

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well microplate

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period

(e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells

to reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-

treated control.
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Plot the percentage of viability against the logarithm of the inhibitor concentration to

determine the EC50 value.

Cellular Phosphorylation Assay (Western Blot)
Objective: To determine the effect of an inhibitor on the phosphorylation status of the target

kinase and its downstream signaling proteins within a cellular context.

Materials:

Cancer cell line of interest

Serum-free cell culture medium

Ligand (e.g., IGF-1)

GSK1838705A and other test inhibitors

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-

total-Akt)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Culture cells to near confluence and then serum-starve them overnight.

Pre-treat the cells with various concentrations of the test inhibitors for a specified time.

Stimulate the cells with a ligand (e.g., IGF-1) for a short period (e.g., 15 minutes).

Lyse the cells and determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.

Block the membrane and then incubate with a primary antibody specific for the

phosphorylated protein of interest.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody for the total protein to ensure equal

loading.

Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

Immunodeficient mice (e.g., nude or SCID mice)

Human cancer cell line of interest

Matrigel (optional)

GSK1838705A and other test inhibitors formulated for in vivo administration

Calipers

Procedure:

Subcutaneously implant a suspension of human cancer cells (often mixed with Matrigel) into

the flank of the immunodeficient mice.

Monitor the mice for tumor growth.
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Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer the test inhibitors and vehicle control to the respective groups according to the

desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

Calculate the tumor volume using the formula: (Length x Width²)/2.

Monitor the body weight and general health of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic or histological analysis).

Plot the mean tumor volume over time for each treatment group to assess the anti-tumor

efficacy.

In conclusion, GSK1838705A is a potent dual inhibitor of IGF-1R and IR with additional activity

against ALK. Its high potency in both biochemical and cellular assays, coupled with significant

in vivo anti-tumor efficacy, positions it as a valuable tool for cancer research and a potential

therapeutic candidate. This guide provides a framework for comparing GSK1838705A to other

IGF-1R inhibitors, enabling researchers to make informed decisions for their specific

experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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